molecular formula C18H16F3N3O5S B6540563 N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1021253-70-2

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B6540563
CAS No.: 1021253-70-2
M. Wt: 443.4 g/mol
InChI Key: MFOOVLMTQIGNCF-UHFFFAOYSA-N
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Description

This compound, structurally complex with a unique fusion of furan, pyridazinone, and trifluoromethoxybenzene motifs, exemplifies the intricate chemistry often seen in modern medicinal and synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically begins with the construction of the furan ring, followed by the formation of the pyridazinone moiety through cyclization reactions. The propyl linker is then introduced, culminating in the attachment of the sulfonamide group and the trifluoromethoxybenzene derivative. Key reagents include furfural, hydrazine derivatives, and sulfonamide precursors, with reaction conditions involving various solvents and catalysts to optimize yield and purity.

Industrial Production Methods: Industrial synthesis may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. This method often employs automated systems to regulate temperature, pressure, and reagent flow, ensuring consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The furan ring can undergo oxidation to form furfural derivatives.

  • Reduction: The pyridazinone ring can be reduced under specific conditions to yield dihydropyridazinones.

  • Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, altering the functional group attached to the benzene ring.

Common Reagents and Conditions:
  • Oxidation: Common reagents include potassium permanganate and chromium trioxide.

  • Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) is often used.

  • Substitution: Nucleophiles like amines and thiols are typical reagents, often in the presence of bases or acids to facilitate the reaction.

Major Products: These reactions yield derivatives with varied functional groups, enhancing the compound's versatility in different chemical contexts.

Scientific Research Applications

Chemistry: The compound is a valuable building block in organic synthesis, providing a template for creating complex molecular architectures.

Biology: In biological research, its sulfonamide moiety is of interest for enzyme inhibition studies, particularly targeting carbonic anhydrase and related enzymes.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory and anticancer agent, owing to its ability to interact with specific biological pathways.

Industry: In industrial applications, it serves as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects primarily through interaction with enzyme active sites, forming stable complexes that inhibit enzymatic activity. This inhibition is crucial in pathways involving cell proliferation and inflammation, explaining its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds:

  • **N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzene-1-sulfonamide

  • **N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-nitrobenzene-1-sulfonamide

Highlighting Uniqueness: The trifluoromethoxy group imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds that lack this group. This makes it particularly valuable in drug design, where such properties are crucial for bioavailability and therapeutic efficacy.

This compound represents a remarkable example of how synthetic chemistry can create molecules with significant applications across multiple scientific domains.

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O5S/c19-18(20,21)29-13-4-6-14(7-5-13)30(26,27)22-10-2-11-24-17(25)9-8-15(23-24)16-3-1-12-28-16/h1,3-9,12,22H,2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOOVLMTQIGNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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